Rivastigmine tartrate (CAS 129101-54-8) is a pseudo-irreversible carbamate-derived cholinesterase inhibitor utilized extensively in neuropharmacological research and pharmaceutical manufacturing. As the hydrogen tartrate salt of rivastigmine, it presents as a white to off-white crystalline powder with a defined melting point of 123.0–127.0 °C and high aqueous solubility[1]. Unlike highly selective acetylcholinesterase (AChE) inhibitors, rivastigmine tartrate is characterized by its dual inhibition of both AChE and butyrylcholinesterase (BuChE)[2]. In procurement and formulation contexts, the tartrate salt is specifically selected for its solid-state stability and processability, rendering it the mandatory precursor for solid oral dosage forms and standardized in vitro aqueous assays where liquid-state free bases are incompatible.
Substituting rivastigmine tartrate with its free base equivalent or other in-class cholinesterase inhibitors introduces severe manufacturing and experimental incompatibilities. Rivastigmine free base is a liquid at room temperature (density ~1.0 g/mL), making it entirely unsuitable for conventional powder milling, blending, or solid oral encapsulation workflows without specialized liquid-handling or transdermal matrix technologies[1]. Furthermore, substituting with common benchmark inhibitors like donepezil fundamentally alters the pharmacological profile; donepezil is highly selective for AChE, whereas rivastigmine targets both AChE and BuChE [2]. Using an incorrect form or substitute will therefore either derail solid-state manufacturing processes or invalidate neurochemical assays requiring dual-enzyme suppression.
The selection between rivastigmine tartrate and its free base is strictly dictated by physical state at standard temperature and pressure. Rivastigmine tartrate is a stable crystalline powder with a melting point of 123–127 °C [1], whereas the free base is a liquid with a density of approximately 1.0 g/mL [2]. This physical difference means the tartrate salt can be processed using standard dry blending and encapsulation equipment for solid oral dosage forms, whereas the free base cannot.
| Evidence Dimension | Physical state and processability |
| Target Compound Data | Crystalline powder (MP 123-127 °C) |
| Comparator Or Baseline | Rivastigmine free base (Liquid at room temperature) |
| Quantified Difference | Solid vs. Liquid state |
| Conditions | Standard temperature and pressure |
Essential for buyers determining whether their manufacturing line requires solid powder handling (tartrate) or liquid/polymer matrix integration (free base).
In comparative in vitro assays, rivastigmine tartrate demonstrates potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), unlike the benchmark inhibitor donepezil. Studies show rivastigmine exhibits an IC50 of 4.3 nM for AChE and 31 nM for BuChE. In contrast, donepezil shows an IC50 of 6.7 nM for AChE but 7,400 nM for BuChE[1].
| Evidence Dimension | BuChE Inhibition (IC50) |
| Target Compound Data | 31 nM |
| Comparator Or Baseline | Donepezil (7,400 nM) |
| Quantified Difference | ~238-fold greater potency against BuChE |
| Conditions | In vitro rat brain/plasma enzyme assay |
Crucial for researchers selecting an inhibitor for models where BuChE-mediated acetylcholine hydrolysis is a primary target.
For laboratory workflows, the tartrate salt offers superior handling characteristics in aqueous environments compared to the moderately lipophilic free base (logP ~1.81). Rivastigmine tartrate is classified as 'very soluble' in water [1], allowing for the rapid preparation of high-concentration stock solutions without the need for organic co-solvents or surfactants [2].
| Evidence Dimension | Aqueous dissolution capability |
| Target Compound Data | Very soluble in water (rapid dissolution without co-solvents) |
| Comparator Or Baseline | Rivastigmine free base (moderately lipophilic, logP 1.81) |
| Quantified Difference | Elimination of surfactant/co-solvent requirement |
| Conditions | Aqueous buffer preparation at room temperature |
Streamlines the preparation of in vitro biological assays and eliminates the confounding effects of organic solvents in cell-based models.
Procurement of pharmaceutical-grade rivastigmine tartrate requires strict control over its polymorphic form. The standard commercial material is Form I, characterized by a melting point of ~125 °C and specific X-ray powder diffraction (XRPD) peaks (e.g., 5.1°, 14.7°, 21.1° 2θ). A distinct Form II exists with a significantly lower melting point of ~100 °C and a different XRPD profile[1].
| Evidence Dimension | Melting Point and Thermal Stability |
| Target Compound Data | Form I (MP ~125 °C) |
| Comparator Or Baseline | Form II (MP ~100 °C) |
| Quantified Difference | 25 °C difference in thermal stability |
| Conditions | Solid-state characterization (DSC and XRPD) |
Verifying the correct polymorph (Form I) is critical for ensuring lot-to-lot reproducibility, patent compliance, and consistent dissolution rates in manufacturing.
Due to its crystalline nature and 123-127 °C melting point, rivastigmine tartrate is the required API form for dry blending, milling, and encapsulation into oral capsules, avoiding the severe liquid-handling challenges associated with the free base [1].
Rivastigmine tartrate is specifically selected over donepezil in in vitro and in vivo models of advanced dementia where both AChE and BuChE must be potently inhibited to prevent compensatory acetylcholine breakdown [2].
Utilized in high-throughput screening and enzyme kinetic studies where rapid, surfactant-free aqueous solubility is required to maintain the integrity of biological assay conditions without organic solvent interference [3].